molecular formula C22H16N6O B610428 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile CAS No. 914496-19-8

4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

Cat. No. B610428
M. Wt: 380.411
InChI Key: PFGKQRWHIVJCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RDEA-427 is a non-nucleoside reverse transcriptase inhibitor potentially for the treatment of HIV infection.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Tumkevicius et al. (2013) outlines an optimal route for synthesizing derivatives related to 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile. This involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, leading to the production of fungicidal compounds (Tumkevicius, Urbonas, & Vainilavicius, 2013).

  • Advanced Organic Synthesis : Another approach described by Khashi et al. (2015) involves using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting point. This synthesis leads to the formation of novel tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of these chemical frameworks in organic synthesis (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Biological and Medicinal Applications

  • Antimicrobial Properties : A 2009 study by Mohamed et al. demonstrated the antimicrobial potential of certain pyrrole derivatives, including those structurally related to the compound . These compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria and fungi (Mohamed, El-Domany, & Abd El-hameed, 2009).

  • Antitumor and Antifolate Activity : Research by Gangjee et al. (2005) revealed that certain derivatives, including those similar to 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, have significant potential as antitumor agents. These compounds, designed as antifolates, showed promising results in inhibiting human dihydrofolate reductase and thymidylate synthase (Gangjee, Lin, Kisliuk, & McGuire, 2005).

  • Anti-Inflammatory Properties : The anti-inflammatory activity of pyrrolo[2,3-d]pyrimidine derivatives was evaluated in a study by Mohamed et al. (2013). Some of these compounds exhibited significant anti-inflammatory activities, indicating their potential for developing new anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).

  • Antiviral Applications : Shamroukh et al. (2007) synthesized derivatives with structures related to this compound for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), highlighting the potential of these compounds in antiviral therapies (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).

  • Anti-Breast Cancer Activity : A study by Ghorab et al. (2014) focused on the synthesis of 4-aminoantipyrine-based heterocycles, which demonstrated significant anti-breast cancer activity. This research underscores the relevance of pyrrolo[2,3-d]pyrimidine derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

properties

CAS RN

914496-19-8

Product Name

4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

Molecular Formula

C22H16N6O

Molecular Weight

380.411

IUPAC Name

4-((2-((4-cyanophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

InChI

InChI=1S/C22H16N6O/c1-13-9-16(12-24)10-14(2)19(13)29-21-18-7-8-25-20(18)27-22(28-21)26-17-5-3-15(11-23)4-6-17/h3-10H,1-2H3,(H2,25,26,27,28)

InChI Key

PFGKQRWHIVJCSQ-UHFFFAOYSA-N

SMILES

N#CC1=CC(C)=C(OC2=C3C(NC=C3)=NC(NC4=CC=C(C#N)C=C4)=N2)C(C)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RDEA-427;  RDEA 427;  RDEA427

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-[7-benzyl-2-(4-cyano-phenylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]-3,5-dimethyl-benzonitrile (28 mg, 0.060 mmol) in 1,2-dichlorobenzene (1 mL) was added aluminum chloride (40 mg, 0.30 mmol). The reaction mixture was stirred at 160° C. for 45 min and cooled to room temperature. The mixture was poured into ice water and extracted with CH2Cl2 (2×10 mL). The combined organic solution was washed with brine (10 mL), dried with Na2SO4, and concentrated to dryness. Silica gel chromatography (Hexanes:EtOAc=50:50) yielded 6 mg (27%) of 4-[2-(4-cyano-phenylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]-3,5-dimethyl-benzonitrile as a tan solid.
Name
4-[7-benzyl-2-(4-cyano-phenylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]-3,5-dimethyl-benzonitrile
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
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4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
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4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
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4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
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4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

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